molecular formula C21H23N3O4 B10988517 N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10988517
M. Wt: 381.4 g/mol
InChI Key: XQNDGFIOCBXFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is unique due to its specific structural features, including the presence of the 3,5-dimethoxyphenyl group and the carbonyl group.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-[(3,5-dimethoxybenzoyl)amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C21H23N3O4/c1-24-13-18(17-6-4-5-7-19(17)24)21(26)23-9-8-22-20(25)14-10-15(27-2)12-16(11-14)28-3/h4-7,10-13H,8-9H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

XQNDGFIOCBXFPE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.